molecular formula C16H15BrN2O2S B2486908 3-bromo-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 361160-16-9

3-bromo-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Katalognummer: B2486908
CAS-Nummer: 361160-16-9
Molekulargewicht: 379.27
InChI-Schlüssel: OQOYKUXGHSGUGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide group linked to a substituted 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold. This structure places it within the 2-aminothiazole class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry due to their broad and significant biological activities . The core 2-aminothiazole scaffold is a fundamental component of several FDA-approved drugs and is extensively investigated for developing novel therapeutic agents . The specific modifications on this compound—including the 3-bromobenzamide moiety and the 5,5-dimethyl-7-oxo substitutions on the tetrahydrobenzothiazole ring—are designed to fine-tune its electronic properties, lipophilicity, and three-dimensional shape. These characteristics are critical for interacting with biological targets and are often explored to enhance potency and selectivity . Researchers value this compound for its potential in various discovery applications. The 2-aminothiazole nucleus is frequently utilized in the design of protein kinase inhibitors, enzyme modulators, and anticancer agents, as such derivatives have demonstrated potent inhibitory activity against a wide range of human cancer cell lines . Furthermore, structural analogs, particularly those with halogen substitutions and amide linkages, have shown promise as inhibitors for enzymes like urease, α-glucosidase, and α-amylase, indicating potential applications in antimicrobial and metabolic disorder research . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound as a key intermediate or a novel pharmacophore in hit-to-lead optimization campaigns, fragment-based drug discovery, and for probing novel biological mechanisms.

Eigenschaften

IUPAC Name

3-bromo-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2S/c1-16(2)7-11-13(12(20)8-16)22-15(18-11)19-14(21)9-4-3-5-10(17)6-9/h3-6H,7-8H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOYKUXGHSGUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable diketone under acidic conditions to form the thiazole ring.

    Amidation: The final step involves the reaction of the brominated thiazole derivative with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and reduction reactions: The thiazole ring can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The benzamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in a suitable solvent such as dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

Major Products

    Substitution reactions: Products include various substituted thiazole derivatives.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include reduced thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. The thiazole moiety has been linked to various biological activities, including antibacterial and antifungal effects. Studies on similar thiazole derivatives have shown promising results against a range of pathogens, suggesting that 3-bromo-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide may possess similar activity due to its structural characteristics .

Anticancer Properties

Thiazole derivatives are known for their anticancer activities. The compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. A systematic structure-activity relationship (SAR) study on related thiazole compounds has demonstrated that modifications to the thiazole structure can enhance cytotoxicity against various cancer cell lines .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of thiazole derivatives provides insights into how structural modifications influence biological activity. For instance:

Modification Effect on Activity
Electron-withdrawing groups at ortho positionsEnhanced potency against Plasmodium falciparum (antimalarial activity)
Replacement of phenyl with pyridineSimilar potency with improved physicochemical properties
Introduction of small atoms (H or F) at para positionIncreased selectivity and reduced cytotoxicity

These findings suggest that strategic modifications to the benzamide and thiazole components of the compound could lead to enhanced therapeutic profiles .

Antimalarial Activity

In a study focused on the synthesis of thiazole derivatives for antimalarial activity, several compounds were evaluated for their efficacy against the chloroquine-sensitive strain of Plasmodium falciparum. The results highlighted that certain structural features significantly impacted their antimalarial potency. Compounds with non-bulky substituents at specific positions demonstrated higher activity and lower toxicity in vitro .

Leishmanicidal Activity

Another case study examined hybrid phthalimido-thiazoles for leishmanicidal activity. These compounds exhibited significant cytotoxic effects against Leishmania infantum, indicating that similar derivatives based on the thiazole structure could also be explored for treating leishmaniasis .

Wirkmechanismus

The mechanism of action of 3-bromo-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Position : Para-methyl analogs (e.g., 4-methylbenzamide) are less active or discontinued, suggesting meta-substitution (e.g., bromo) is critical for target engagement .
  • Core Modifications : Replacement of the tetrahydrobenzothiazole core with quinazoline (as in compound 7d) alters biological targets, highlighting the importance of the fused thiazole system .

Heterocyclic Carboxamide Derivatives

Compound Name Heterocycle Type Molecular Weight (g/mol) Biological Activity Reference
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)furan-2-carboxamide Furan-2-carboxamide 318.37 Antiparasitic potential (Trypanosoma brucei) .
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2-carboxamide Thiophene-2-carboxamide 334.44 Kinase inhibition (c-Met, EGFR) .
Target Compound 3-Bromobenzamide 405.28 Likely kinase/antitumor activity (inferred from analogs) .

Key Observations :

  • Heterocycle Effects : Furan and thiophene analogs exhibit divergent bioactivities (antiparasitic vs. kinase inhibition), suggesting the benzamide group in the target compound may prioritize kinase targets .
  • Electronic Properties : Bromine’s electron-withdrawing nature may enhance binding affinity compared to electron-donating furan/thiophene systems .

Key Observations :

  • ROCK Inhibition: Benzamide derivatives with optimized substituents (e.g., 3,4-dimethoxy) show nanomolar ROCK inhibition, but bromo-substituted analogs require further study .
  • c-Met Selectivity : Bulky substituents (e.g., bromo) may improve selectivity for c-Met over other kinases, as seen in compound 11d (IC₅₀ = 0.2 µM) .

Biologische Aktivität

3-bromo-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bromo substituent and a benzamide moiety linked to a thiazole derivative. The thiazole ring is known for its diverse biological activities, including antimicrobial and antitumor effects. The presence of the 7-oxo group enhances the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. A study demonstrated that thiazole derivatives can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics .

CompoundActivityMechanism
3-bromo-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamideModerateDisruption of bacterial cell wall synthesis
Thiazole Derivative AHighInhibition of DNA gyrase
Thiazole Derivative BLowMembrane disruption

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential activity against cancer cells. A systematic SAR study revealed that modifications at the N-aryl amide group significantly enhance anticancer potency against various cancer cell lines .

Case Study: Anticancer Efficacy

In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) showed that the compound effectively induces apoptosis through the mitochondrial pathway, characterized by increased expression of pro-apoptotic proteins and decreased anti-apoptotic factors .

Structure-Activity Relationship (SAR)

The SAR analysis highlights that:

  • Electron-withdrawing groups at ortho positions on the phenyl ring improve biological activity.
  • The dimethyl substitution on the thiazole ring is crucial for enhancing lipophilicity and cellular uptake.

This information guides future modifications to optimize therapeutic efficacy.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, it also shows moderate toxicity in mammalian cell lines. Further studies are required to establish a comprehensive safety profile.

Q & A

Q. What are the standard synthetic routes for 3-bromo-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Nucleophilic substitution to introduce the bromine substituent.
  • Condensation reactions between the benzamide moiety and the tetrahydrobenzo[d]thiazol-2-amine core.
    Key conditions include refluxing in ethanol or dimethylformamide (DMF) under nitrogen, with temperature control (60–80°C) and reaction times optimized via thin-layer chromatography (TLC) monitoring .
    Table 1 : Example Synthesis Conditions
StepReactantsSolventTemperatureTime (h)Yield (%)
1Bromobenzoyl chloride, tetrahydrobenzo[d]thiazol-2-amineDMF80°C665–75
2Intermediate, 3-bromo substituentEthanol60°C480–85

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for structural elucidation of the tetrahydrobenzo[d]thiazole ring and benzamide substituents.
  • High-Performance Liquid Chromatography (HPLC) : To confirm purity (>95%) and monitor reaction progress .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. AI-driven platforms like ICReDD integrate computational and experimental data to:
  • Screen optimal catalysts/solvents.
  • Predict regioselectivity in bromination steps .
    Table 2 : Computational Parameters for Reaction Optimization
ParameterValue/ModelPurpose
SolventCOSMO-RSSolvation energy prediction
CatalystB3LYP/6-31G*Transition state analysis
  • AI tools (e.g., COMSOL Multiphysics) simulate reaction kinetics, reducing trial-and-error experimentation .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Methodological Answer : Contradictions often arise from variations in:
  • Assay Conditions (e.g., cell line specificity, incubation time).
  • Compound Purity : HPLC and NMR must confirm >95% purity to rule out impurities as confounding factors .
  • Statistical Analysis : Use factorial design (e.g., 2^k designs) to isolate variables influencing bioactivity .
    Example workflow:

Replicate experiments under standardized conditions.

Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based).

Apply multivariate regression to identify dominant variables .

Q. What strategies resolve contradictions in synthetic yields reported for this compound?

  • Methodological Answer : Yield variability often stems from:
  • Moisture Sensitivity : Use anhydrous solvents and inert atmospheres.
  • Intermediate Stability : Monitor intermediates via TLC/MS and adjust purification (e.g., column chromatography vs. recrystallization) .
    Recommendations :
  • Document all reaction parameters (e.g., stirring rate, solvent batch).
  • Employ Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) .

Data Analysis and Validation

Q. What advanced analytical methods validate interactions between this compound and biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) with immobilized enzymes/receptors.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .
  • Molecular Dynamics (MD) Simulations : Predict binding modes and stability of ligand-target complexes .

Tables for Key Findings

Table 3 : Comparative Bioactivity Data

StudyTargetIC50 (µM)Assay TypeNotes
AEnzyme X0.45 ± 0.02In vitropH 7.4
BEnzyme X1.20 ± 0.15Cell-basedHepG2 cells

Table 4 : Recommended Analytical Workflow

StepTechniquePurpose
1HPLCPurity check
2HRMSMolecular confirmation
3SPRBinding affinity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.